N-(cyanomethyl)-4-methoxybenzamide
Description
N-(cyanomethyl)-4-methoxybenzamide is a substituted benzamide derivative characterized by a methoxy group at the para position of the benzene ring and a cyanomethyl substituent on the amide nitrogen. The cyanomethyl group introduces unique electronic and steric effects, likely influencing reactivity, solubility, and intermolecular interactions compared to other derivatives.
Properties
IUPAC Name |
N-(cyanomethyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFRAHKMHBFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367092 | |
| Record name | N-(cyanomethyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22192-84-3 | |
| Record name | N-(cyanomethyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-4-methoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.
Major Products Formed:
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: N-(aminomethyl)-4-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(cyanomethyl)-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In the materials science industry, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
The crystal structure of 4-methoxy-N-methylbenzamide (C₉H₁₁NO₂) reveals a dihedral angle of 10.6° between the amide group and the benzene ring, with intermolecular N—H⋯O hydrogen bonds forming a three-dimensional network . In contrast, 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) exhibits distinct structural parameters due to bulky substituents (bromo and nitro groups), which likely increase steric hindrance and alter packing efficiency compared to simpler derivatives like N-(cyanomethyl)-4-methoxybenzamide .
Table 1: Structural Parameters of Selected 4-Methoxybenzamide Derivatives
Chemical Stability and Reactivity
The stability of benzamide derivatives is highly substituent-dependent. For example, N-(6-aminohexyl)-4-methoxybenzamide conjugated to oligonucleotides showed pH-dependent hydrolysis of the phosphoramide bond, with 20% cleavage at pH 6.0 and near-complete degradation at pH 4.5 . This suggests that electron-withdrawing groups (e.g., cyanomethyl) may further destabilize the amide bond under acidic conditions. In contrast, N-(tert-butyl)-4-methoxybenzamide exhibited robust stability during carbonylation reactions, attributed to the steric protection offered by the tert-butyl group .
Spectroscopic Properties
- N-(tert-butyl)-4-methoxybenzamide : ¹³C NMR (151 MHz, CDCl₃) signals at δ 167.4 (amide carbonyl), 162.3 (methoxy-C), and 55.5 (methoxy-CH₃) .
- 4-Methoxy-N-methylbenzamide : Characteristic N—H stretching at ~3300 cm⁻¹ in IR spectra, consistent with hydrogen-bonded amides .
- N-(4-bromo-1H-indazol-7-yl)-4-methoxybenzamide : ¹H NMR (300 MHz, DMSO-d₆) signals for aromatic protons and methoxy groups align with electronic effects of substituents .
Table 2: Key Spectral Data for Selected Derivatives
Biological Activity
N-(cyanomethyl)-4-methoxybenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O2
- Molecular Weight : Approximately 190.20 g/mol
- Functional Groups : The compound features a methoxy group at the para position of the benzene ring and a cyanomethyl group attached to the nitrogen atom of the amide.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The cyanomethyl group serves as a reactive site, facilitating chemical modifications that enhance its interaction with biological molecules. This compound has shown potential as an inhibitor of specific enzymes, particularly Janus kinases (JAKs), which play crucial roles in inflammatory responses and immune regulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Research Findings and Case Studies
A review of literature reveals various studies focusing on the biological activity of similar compounds and their implications:
-
Inhibitory Effects on JAKs :
- This compound has been shown to inhibit JAK pathways, which are critical in mediating inflammatory responses. This inhibition can potentially lead to reduced inflammation in conditions such as rheumatoid arthritis.
- Antiparasitic Screening :
-
Structural Analogs Comparison :
- A comparative analysis with structurally similar compounds indicates that slight modifications can lead to significant differences in biological activity. For instance, compounds with varying substituents on the benzene ring can exhibit different levels of enzyme inhibition and selectivity.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | JAK Inhibition | Modulates inflammatory pathways |
| N-(cyanomethyl)-4-methylbenzamide | Enzyme Inhibition | Interacts with various proteins |
| N-(cyanomethyl)-N-phenylacetamide | Antiparasitic Activity | Targets Trypanosoma brucei |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
